molecular formula C21H22N2O2 B15185955 Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N'-(phenylmethyl)- CAS No. 138112-96-6

Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N'-(phenylmethyl)-

Cat. No.: B15185955
CAS No.: 138112-96-6
M. Wt: 334.4 g/mol
InChI Key: FSGJJZXJGYNUDS-UHFFFAOYSA-N
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Description

Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(phenylmethyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, as well as a phenylmethyl group attached to the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve:

    Starting Materials: 7-methoxy-1-naphthylamine, benzyl isocyanate, and appropriate solvents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to enhance the reaction rate.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.

    Reduction: Reduction reactions could target the urea moiety or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Pharmaceutical applications may include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds can be used in the formulation of specialty chemicals, including dyes, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of urea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-(1-naphthalenyl)ethyl)-N’-(phenylmethyl)-
  • Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(methyl)-

Uniqueness

The presence of the methoxy group on the naphthalene ring and the phenylmethyl group attached to the urea moiety distinguishes this compound from other similar urea derivatives. These structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

138112-96-6

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-3-[2-(7-methoxynaphthalen-1-yl)ethyl]urea

InChI

InChI=1S/C21H22N2O2/c1-25-19-11-10-17-8-5-9-18(20(17)14-19)12-13-22-21(24)23-15-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H2,22,23,24)

InChI Key

FSGJJZXJGYNUDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)NCC3=CC=CC=C3)C=C1

Origin of Product

United States

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